2-Amino-1-phenylethyl=benzoate
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the specifics of these interactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Trichophydine is currently limited . Understanding these properties is crucial for determining the bioavailability of the compound and its distribution within the body.
Result of Action
It is known that the compound has anticancer properties and inhibits the activity of kinases, enzymes involved in cell signaling pathways . This leads to apoptosis or cell death, indicating its potential effectiveness against various types of cancer cells .
Action Environment
The action, efficacy, and stability of Trichophydine can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-phenylethyl=benzoate can be synthesized through a series of chemical reactions involving the benzoylation of 2-phenylethylamine. The specific reaction conditions and reagents used in the synthesis include:
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure trichophydine.
Industrial Production Methods
While detailed industrial production methods for trichophydine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 2-phenylethylamine, followed by benzoylation and purification.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-phenylethyl=benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium tr
Properties
IUPAC Name |
(2-amino-1-phenylethyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWCBGMWRXJFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985927 | |
Record name | 2-Amino-1-phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67031-54-3 | |
Record name | Benzoic acid, 2-amino-1-phenylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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